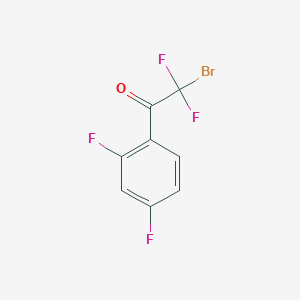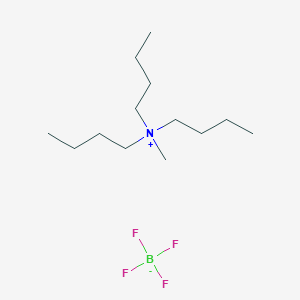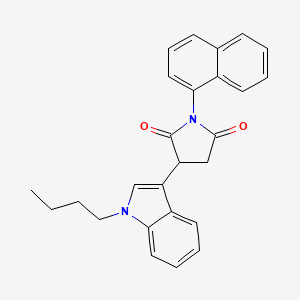
3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features an indole, naphthalene, and pyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for compounds like 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-methyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- 3-(1-ethyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-(1-butyl-1H-indol-3-yl)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
898053-46-8 |
|---|---|
Fórmula molecular |
C26H24N2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-(1-butylindol-3-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H24N2O2/c1-2-3-15-27-17-22(20-12-6-7-13-23(20)27)21-16-25(29)28(26(21)30)24-14-8-10-18-9-4-5-11-19(18)24/h4-14,17,21H,2-3,15-16H2,1H3 |
Clave InChI |
YWPADBDOTHBBFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
methyl]phosphonate](/img/structure/B14155186.png)
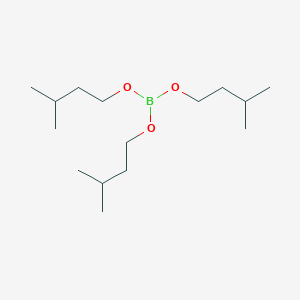
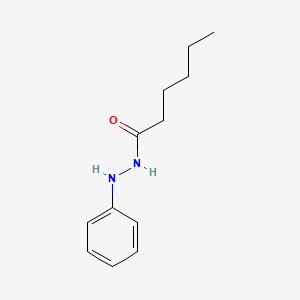
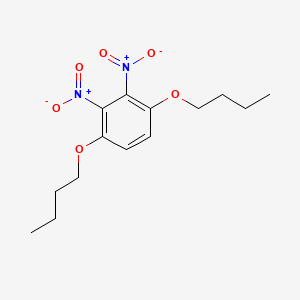


![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

